molecular formula C8H13NO2S B12793219 Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate CAS No. 29277-60-9

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate

Cat. No.: B12793219
CAS No.: 29277-60-9
M. Wt: 187.26 g/mol
InChI Key: UALWZQYEDWMLHN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing a thiopyran ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a thiol in the presence of a base, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiopyran ring .

Scientific Research Applications

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or participate in other interactions with biological targets, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dihydro-2H-pyran-6-carboxylate: Similar structure but lacks the amino group.

    Ethyl 6-amino-4,5-dihydro-2H-thiopyran-5-carboxylate: Similar structure but differs in the position of the double bond.

    Ethyl 6-amino-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure but contains an oxygen atom instead of sulfur.

Uniqueness

Ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both amino and ester functional groups on a thiopyran ring.

Properties

CAS No.

29277-60-9

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

ethyl 6-amino-3,4-dihydro-2H-thiopyran-5-carboxylate

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)6-4-3-5-12-7(6)9/h2-5,9H2,1H3

InChI Key

UALWZQYEDWMLHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SCCC1)N

Origin of Product

United States

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